
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bis(2-hydroxyethyl)amino groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the quinazolinone core and additional functional groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection . These steps are carefully controlled to maintain the integrity of the compound and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its ability to act as a chelating agent allows it to modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Used in coordination chemistry and as a complexing agent.
Uniqueness
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
75159-21-6 |
|---|---|
Formule moléculaire |
C14H22Cl2N4O3 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
3-[[[bis(2-hydroxyethyl)amino]methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H20N4O3.2ClH/c19-7-5-17(6-8-20)9-15-10-18-11-16-13-4-2-1-3-12(13)14(18)21;;/h1-4,11,15,19-20H,5-10H2;2*1H |
Clé InChI |
NRABTZIPTPLTSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCN(CCO)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



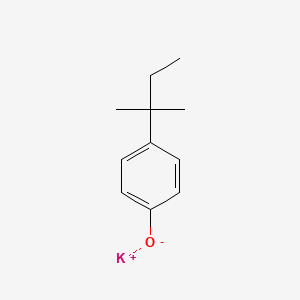

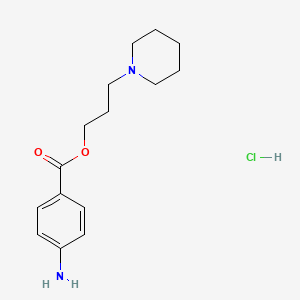

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)


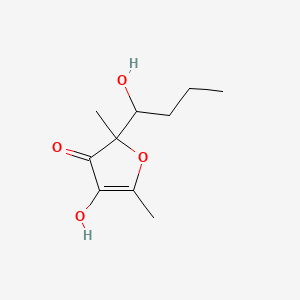
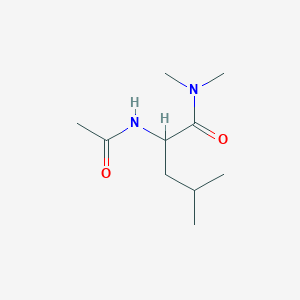

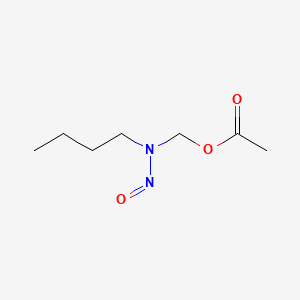
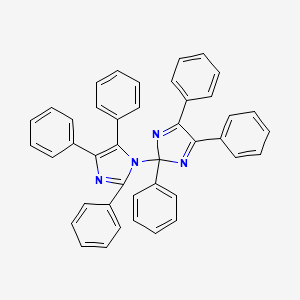
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
